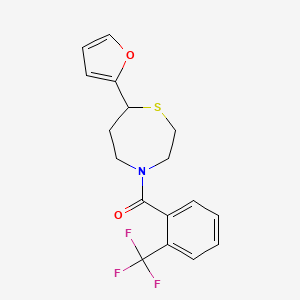

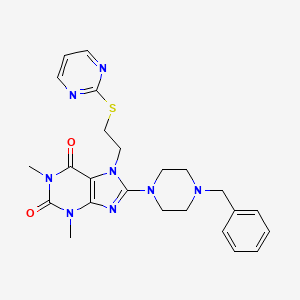

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and chemical stability .Scientific Research Applications

Synthesis Techniques and Derivatives

The chemical compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone and its derivatives are involved in various innovative synthesis techniques, highlighting the compound's versatility in organic chemistry. For instance, the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction facilitates the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, showcasing the efficient creation of complex molecular architectures with good yields and selectivity (B. Reddy et al., 2012). Similarly, phosphomolybdic acid acts as a highly efficient catalyst for synthesizing trans-4,5-disubstituted cyclopentenones from the same precursor, underlining the potential for creating diverse and functional chemical structures with this compound (B. Reddy et al., 2012).

Biological Activities

The biological activities associated with derivatives of this compound are noteworthy. Novel furan-2-yl(phenyl)methanone derivatives have shown promise as protein tyrosine kinase inhibitors, with some derivatives demonstrating activity equal to or better than genistein, a known positive reference compound. This discovery is significant for therapeutic research, particularly in cancer treatment, as protein tyrosine kinases are key targets in oncology (Feilang Zheng et al., 2011). Additionally, these derivatives exhibit inhibitory effects on vascular smooth muscle cell (VSMC) proliferation, suggesting potential applications in treating cardiovascular diseases by preventing pathological VSMC proliferation, a critical factor in the development of vascular diseases (Li Qing-shan, 2011).

Antibacterial and Antiinflammatory Properties

Further expanding on the biological properties, certain pyrazoline derivatives containing the furan-2-yl moiety have been synthesized and evaluated for their antiinflammatory and antibacterial activities. Notably, some compounds demonstrated significant in vivo antiinflammatory activity, alongside potent antibacterial effects against various strains. These findings indicate the potential of furan-2-yl(phenyl)methanone derivatives in developing new therapeutic agents with dual antiinflammatory and antimicrobial properties (P. Ravula et al., 2016).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO2S/c18-17(19,20)13-5-2-1-4-12(13)16(22)21-8-7-15(24-11-9-21)14-6-3-10-23-14/h1-6,10,15H,7-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAOTNGBPLUSJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]-carbonyl}thiophene-3-carboxylate](/img/structure/B2588385.png)

![N-(4-bromobenzyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2588388.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2588390.png)

![7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B2588392.png)

![ethyl 4-(2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2588394.png)

![Ethyl 8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylate](/img/structure/B2588395.png)

![8-[(2-chloro-6-fluorophenyl)methyl]-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2588404.png)